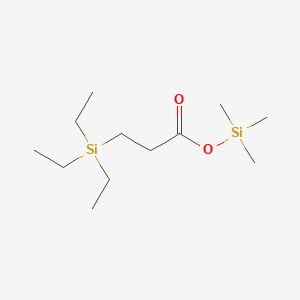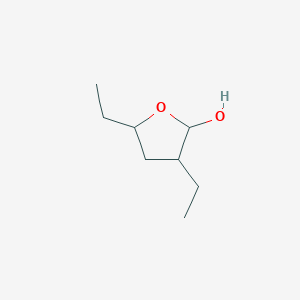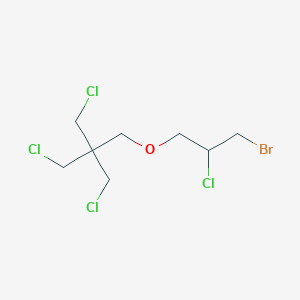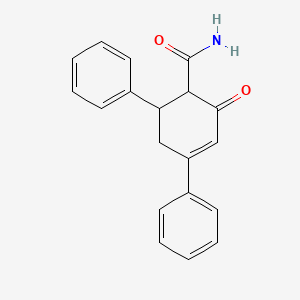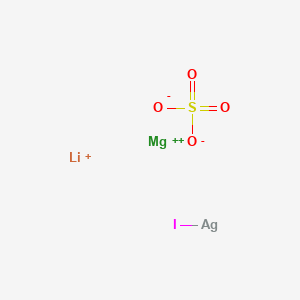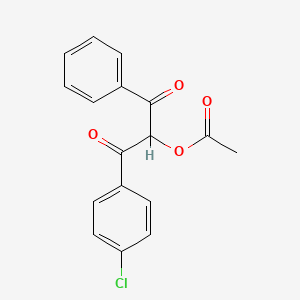
Copper--holmium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–holmium (2/1) is an alloy composed of copper and holmium in a 2:1 ratio. This compound combines the properties of both copper and holmium, resulting in unique characteristics that make it valuable in various applications, particularly in the fields of electronics and materials science. Copper is known for its excellent electrical conductivity and thermal properties, while holmium is recognized for its magnetic properties and high neutron absorption cross-section.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper–holmium (2/1) can be synthesized through various methods, including co-sputtering and alloying. In the co-sputtering method, pure copper and holmium nitride are simultaneously sputtered onto a substrate, such as silicon, to form a thin film of the alloy . This method allows for precise control over the composition and thickness of the alloy film.
Industrial Production Methods: Industrial production of copper–holmium (2/1) typically involves melting and alloying the constituent metals. The metals are melted together in a controlled environment to ensure uniform mixing and to prevent oxidation. The molten alloy is then cast into the desired shape or form, such as ingots or thin films, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions: Copper–holmium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy can react with oxygen to form oxides, and it can also participate in redox reactions with other metals and compounds.
Common Reagents and Conditions: Common reagents used in reactions with copper–holmium (2/1) include oxygen, halogens, and acids. For example, the alloy can react with hydrochloric acid to form copper chloride and holmium chloride. The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving copper–holmium (2/1) depend on the specific reagents and conditions used. For instance, oxidation reactions with oxygen can produce copper oxide and holmium oxide, while reactions with halogens can yield copper halides and holmium halides .
Applications De Recherche Scientifique
Copper–holmium (2/1) has a wide range of scientific research applications due to its unique properties. In the field of electronics, the alloy is used to create reliable interconnects in microelectronic devices, thin-film transistor liquid-crystal displays, and solar cells
In materials science, copper–holmium (2/1) is studied for its potential use in magnetic materials and high-temperature superconductors. The alloy’s magnetic properties, combined with its thermal stability, make it a promising candidate for these advanced materials.
In the medical field, copper–holmium (2/1) is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems
Mécanisme D'action
The mechanism by which copper–holmium (2/1) exerts its effects is primarily related to its unique combination of electrical, thermal, and magnetic properties. The copper component provides excellent electrical conductivity and thermal stability, while the holmium component contributes strong magnetic properties and high neutron absorption cross-section .
At the molecular level, the alloy’s properties are influenced by the interactions between copper and holmium atoms. These interactions result in a stable alloy with enhanced performance characteristics compared to the individual metals.
Comparaison Avec Des Composés Similaires
Copper–holmium (2/1) can be compared to other copper-based and holmium-based alloys. Similar compounds include copper–holmium (1/1), copper–holmium (3/1), and other copper-rare earth metal alloys.
Uniqueness: The 2:1 ratio of copper to holmium in copper–holmium (2/1) provides a unique balance of electrical, thermal, and magnetic properties that are not found in other ratios or combinations. This specific composition offers enhanced performance in applications requiring high electromigration resistance, low electrical resistivity, and strong magnetic properties .
List of Similar Compounds:- Copper–holmium (1/1)
- Copper–holmium (3/1)
- Copper–yttrium
- Copper–gadolinium
- Copper–dysprosium
These similar compounds share some properties with copper–holmium (2/1) but differ in their specific applications and performance characteristics.
Propriétés
Numéro CAS |
60861-99-6 |
|---|---|
Formule moléculaire |
Cu2Ho |
Poids moléculaire |
292.02 g/mol |
Nom IUPAC |
copper;holmium |
InChI |
InChI=1S/2Cu.Ho |
Clé InChI |
CVOREYHYBWTASQ-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
